3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both hydrazine and pyrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid typically involves the reaction of hydrazine hydrate with a suitable pyrazole precursor. . The reaction conditions often include refluxing in ethanol or another suitable solvent, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce hydrazones.
Scientific Research Applications
3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-5-(methylthio)phenylacetic acid: Similar in structure but with a phenylacetic acid moiety instead of a pyrazole ring.
3-Hydrazinyl-5-(methylthio)aniline: Contains an aniline group instead of a carboxylic acid.
Uniqueness
3-Hydrazinyl-5-(methylthio)-1H-pyrazole-4-carboxylic acid is unique due to its combination of hydrazine, methylthio, and pyrazole functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
117736-58-0 |
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Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.205 |
IUPAC Name |
5-hydrazinyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2S/c1-12-4-2(5(10)11)3(7-6)8-9-4/h6H2,1H3,(H,10,11)(H2,7,8,9) |
InChI Key |
HVGYAACKPUDNCC-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=C1C(=O)O)NN |
Synonyms |
1H-Pyrazole-4-carboxylicacid,3-hydrazino-5-(methylthio)-(9CI) |
Origin of Product |
United States |
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